[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(diethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 3-(diethylamino)propylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrazole derivatives .
Scientific Research Applications
[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [3-(diethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a biological response .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in the synthesis of dipeptidyl peptidase-4 inhibitors.
3-Amino-1-methyl-1H-pyrazole: Utilized in organic synthesis and pharmaceuticals.
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Uniqueness
[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific structural features, such as the presence of both diethylamino and methyl groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H24N4 |
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Molecular Weight |
224.35 g/mol |
IUPAC Name |
N',N'-diethyl-N-[(2-methylpyrazol-3-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C12H24N4/c1-4-16(5-2)10-6-8-13-11-12-7-9-14-15(12)3/h7,9,13H,4-6,8,10-11H2,1-3H3 |
InChI Key |
ORTHAPMCCJKMSS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNCC1=CC=NN1C |
Origin of Product |
United States |
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